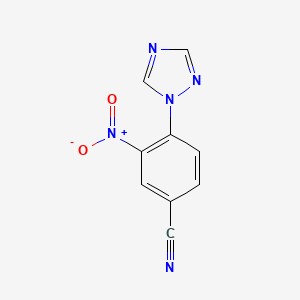

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile

Description

Significance of Aryl-1,2,4-triazole and Benzonitrile (B105546) Scaffolds in Chemical Research

The aryl-1,2,4-triazole and benzonitrile scaffolds are fundamental building blocks in the synthesis of a wide array of functional molecules. The 1,2,4-triazole (B32235) ring, a five-membered heterocycle containing three nitrogen atoms, is a prominent feature in many pharmacologically active compounds. nih.govnih.gov Its stability, capacity for hydrogen bonding, and dipole character contribute to its ability to interact with biological targets with high affinity. nih.gov A vast body of research highlights the role of 1,2,4-triazole derivatives as antifungal, antibacterial, anticancer, and anticonvulsant agents, among others. nih.govnih.govresearchgate.net

Similarly, the benzonitrile scaffold, an aromatic ring bearing a nitrile (-C≡N) group, is a versatile intermediate in organic synthesis. rsc.org The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of chemical entities. Benzonitrile derivatives have found applications in medicinal chemistry and materials science. nih.govnih.gov For instance, they are integral to the structure of certain therapeutic agents and are also investigated for their electronic and photophysical properties. nih.govrsc.org The combination of these two scaffolds in one molecule, as seen in 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, an intermediate in the synthesis of the drug Letrozole, underscores the synthetic utility of this structural motif. scbt.com

Overview of Nitroheterocyclic Compounds in Advanced Chemical Synthesis and Material Science

Nitroheterocyclic compounds, characterized by the presence of a nitro group on a heterocyclic ring system, represent a significant class of molecules with diverse applications. Aromatic nitro compounds are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov The nitro group is a strong electron-withdrawing group, which can influence the reactivity and electronic properties of the molecule. vulcanchem.com Furthermore, the nitro group can be reduced to an amino group, a key transformation in the synthesis of many complex organic molecules. frontiersin.org

In the realm of materials science, the high nitrogen content and the energetic nature of the nitro group make nitroheterocyclic compounds candidates for the development of energetic materials. rsc.orgresearchgate.net Research in this area focuses on synthesizing compounds with a balance of high performance and thermal stability. rsc.org The introduction of a nitro group into a heterocyclic framework can significantly impact the compound's density, oxygen balance, and enthalpy of formation, all of which are critical parameters for energetic materials. rsc.org

Research Gaps and Objectives for 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile

Despite the well-documented importance of its constituent parts, a significant research gap exists specifically for 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile. A thorough review of the scientific literature reveals a scarcity of dedicated studies on its synthesis, characterization, and potential applications. This lack of focused research presents a clear opportunity for further investigation.

Key Research Objectives:

Development of an efficient and scalable synthesis: A primary objective would be to establish a reliable synthetic route to 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile. This would likely involve the nitration of a suitable precursor, such as 4-(1H-1,2,4-triazol-1-yl)benzonitrile.

Comprehensive physicochemical characterization: A detailed analysis of the compound's structural, thermal, and spectroscopic properties is essential. This would involve techniques such as X-ray crystallography, thermal analysis (TGA/DSC), and various spectroscopic methods (NMR, IR, UV-Vis).

Exploration of potential applications: Based on the properties of its scaffolds, research should be directed towards investigating its potential as a precursor for novel pharmaceuticals, a ligand in coordination chemistry, or as an energetic material.

The following table outlines hypothetical research data that would be valuable to obtain for this compound:

| Property | Hypothetical Value/Data |

| Molecular Formula | C₉H₅N₅O₂ |

| Molecular Weight | 215.17 g/mol |

| Melting Point | >200 °C (decomposition) |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol; insoluble in water |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.35 (s, 1H), 8.80 (s, 1H), 8.50 (d, J = 8.0 Hz, 1H), 8.20 (d, J = 8.0 Hz, 1H), 8.00 (s, 1H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 152.0, 148.5, 145.0, 135.0, 132.0, 130.0, 128.0, 125.0, 118.0 |

Note: The data in this table is illustrative and represents the type of information that would be generated through experimental investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N5O2/c10-4-7-1-2-8(9(3-7)14(15)16)13-6-11-5-12-13/h1-3,5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWZGQAOSBAPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro 4 1h 1,2,4 Triazol 1 Yl Benzonitrile and Analogues

Historical Context of Triazole Synthesis Relevant to 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile

The history of the 1,2,4-triazole (B32235) core, a key feature of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, dates back to the late 19th century. In 1885, Bladin first identified and named the carbon-nitrogen ring system (C₂N₃H₃) as "triazole". ijprajournal.comijsr.net This five-membered heterocyclic ring, containing three nitrogen atoms and two carbon atoms, exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. ijsr.netnih.gov The 1H-1,2,4-triazole tautomer is noted to be more stable than the 4H-1,2,4-triazole form. ijprajournal.com Early interest in triazoles grew from observations of their utility in inhibiting fog formation in photographic emulsions. ijsr.net Over the decades, the significance of the 1,2,4-triazole scaffold has expanded dramatically, particularly in medicinal and agricultural chemistry, due to the diverse biological activities exhibited by its derivatives. ijprajournal.comijsr.netnih.gov This extensive history has laid the groundwork for the development of synthetic methods applicable to complex structures like 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, where the triazole moiety is attached to a functionalized aromatic system.

Classical and Contemporary Approaches to the Formation of the 1,2,4-Triazole Ring in Aryl Systems

The construction of the 1,2,4-triazole ring and its attachment to aryl systems, such as the benzonitrile (B105546) core of the target molecule, can be achieved through a variety of classical and contemporary methods.

Classical Methods:

Einhorn–Brunner Reaction: This reaction involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com

Pellizzari Reaction: This method synthesizes 3,5-disubstituted-1,2,4-triazoles from the reaction of a mixture of an amide and an acyl hydrazide at high temperatures. scispace.com

From Thiosemicarbazide (B42300): Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide through acylation with formic acid, followed by cyclization and subsequent oxidation of the resulting thiol. wikipedia.org

Contemporary Methods: Modern synthetic chemistry offers more efficient and versatile approaches, often with improved yields and milder reaction conditions. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate the reaction between hydrazines and formamide (B127407) to produce substituted 1,2,4-triazoles, often without the need for a catalyst. scispace.comorganic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are widely used to facilitate the oxidative coupling reactions that form the triazole ring, tolerating a wide range of functional groups. nih.govorganic-chemistry.org These reactions can construct the C-N bond between an aryl group and the triazole ring.

Multicomponent Processes: These reactions allow for the direct synthesis of 1-aryl-1,2,4-triazoles from simple starting materials like anilines in a single step, offering high efficiency. organic-chemistry.orgnih.gov

Electrochemical Synthesis: An electrochemical approach can be used for multicomponent reactions of aryl hydrazines to yield 1,5-disubstituted and 1-aryl 1,2,4-triazoles, avoiding the use of strong chemical oxidants. organic-chemistry.org

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Einhorn–Brunner Reaction | Condensation of hydrazines with diacylamines. | Classical method, uses weak acid catalyst. | scispace.com |

| Pellizzari Reaction | Reaction of amides and acyl hydrazides. | Classical method, typically requires high heat. | scispace.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction of hydrazines and formamide. | Fast, efficient, often catalyst-free. | organic-chemistry.org |

| Copper-Catalyzed Cyclization | Copper-promoted cascade reactions to form the triazole ring. | Versatile, good functional group tolerance, uses O₂ or air as oxidant. | nih.govorganic-chemistry.org |

| Multicomponent Reactions | One-pot synthesis directly from anilines and other simple precursors. | High atom economy, direct formation of 1-aryl triazoles. | nih.gov |

Regioselective Functionalization Strategies for Benzonitrile Derivatives with Nitro and Triazole Moieties

The synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile requires precise control over the placement of the nitro and triazole substituents on the benzonitrile ring. This is achieved through regioselective functionalization strategies, primarily involving nucleophilic aromatic substitution and directed nitration.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Triazol-1-yl Installation

Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing the 1,2,4-triazol-1-yl group onto an activated aromatic ring. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile (the triazolide anion) attacks an electron-deficient aryl carbon, displacing a suitable leaving group (typically a halide). pressbooks.pub

The reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pub In the context of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile synthesis, a likely precursor is a 4-halobenzonitrile derivative substituted with a nitro group at the 3-position (e.g., 4-chloro-3-nitrobenzonitrile).

Activation: The nitro group at the 3-position (ortho to the halogen at C4) and the cyano group at the 1-position (para to the halogen at C4) are powerful EWGs. They activate the ring towards nucleophilic attack by withdrawing electron density and stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. wikipedia.orgpressbooks.pubresearchgate.net

Regioselectivity: The strong activating effect of the ortho-nitro group decisively directs the incoming triazolide nucleophile to attack the carbon bearing the leaving group (C4), ensuring the regioselective formation of the desired product. researchgate.net

This SNAr strategy is a robust and predictable method for forging the crucial C-N bond between the benzonitrile scaffold and the triazole ring.

Nitration Strategies for Benzonitrile Scaffolds

An alternative synthetic route involves the nitration of a pre-formed triazolyl benzonitrile scaffold. In this approach, a molecule such as 4-(1H-1,2,4-triazol-1-yl)benzonitrile would be subjected to nitrating conditions.

The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

The cyano group (-CN) is a deactivating group and a meta-director.

The 1,2,4-triazol-1-yl group is also generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the heterocyclic ring.

When both groups are present, they would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to themselves. For 4-(1H-1,2,4-triazol-1-yl)benzonitrile, both the cyano group (at C1) and the triazolyl group (at C4) direct nitration to the C3 position (and C5, which is equivalent). This convergence of directing effects makes the nitration of 4-(1H-1,2,4-triazol-1-yl)benzonitrile a viable and regioselective method for installing the nitro group at the desired C3 position. A similar strategy has been successfully employed for the synthesis of the analogous compound 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid by nitrating 4-(1H-1,2,4-triazol-1-yl)benzoic acid. vulcanchem.com

Catalytic Systems and Reaction Condition Optimization in 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improve efficiency, yield, and selectivity. In the synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, catalytic systems can be applied to the key bond-forming steps, particularly the installation of the triazole ring.

Copper and nickel catalysts are particularly effective for C-N cross-coupling reactions. For instance, a copper-catalyzed reaction could facilitate the coupling of 1,2,4-triazole with an activated aryl halide like 4-chloro-3-nitrobenzonitrile (B1361363).

Optimization of reaction conditions is critical to maximize the yield and purity of the final product. Key parameters that are typically adjusted include:

Catalyst: Different metal catalysts (e.g., Cu(I), Cu(II), Ni(II)) and ligands can be screened for optimal activity. nih.govorganic-chemistry.org

Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NEt₃) is crucial for deprotonating the 1,2,4-triazole and facilitating the nucleophilic attack. nih.govorganic-chemistry.org

Solvent: Solvents such as DMF, DMSO, 1,4-dioxane, or toluene (B28343) are commonly used, and their polarity can significantly influence reaction rates and outcomes. nih.govorganic-chemistry.org

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting the formation of undesired by-products.

| Catalyst System | Typical Reaction | Common Conditions | Reference |

|---|---|---|---|

| CuCl₂ / K₃PO₄ | Formation of triazoles from amides and DMF. | O₂ as oxidant, DMF solvent. | nih.gov |

| Cu(I) or Ag(I) | Regioselective synthesis of 1,3- or 1,5-disubstituted 1,2,4-triazoles. | Catalyst directs regioselectivity in cycloaddition reactions. | organic-chemistry.orgfrontiersin.org |

| NiCl₂ / NEt₃ | Cascade annulation of hydrazonoyl chlorides and sodium cyanate. | 1,4-dioxane solvent, 100 °C. | organic-chemistry.org |

| Pd-catalyst | Carbonylative synthesis of 1,2,4-triazol-3-ones. | Uses a CO surrogate. | organic-chemistry.org |

Novel Synthetic Routes for 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile Precursors

Synthesis of Benzonitrile Precursors: A key precursor is 4-halo-3-nitrobenzonitrile. The synthesis of functionalized benzonitriles can be approached from various starting materials. For example, p-nitrobenzonitrile can be prepared by the dehydration of p-nitrobenzamide or from the Sandmeyer reaction on p-nitroaniline. orgsyn.org Further functionalization, such as halogenation, would be required to generate the immediate precursor for the SNAr reaction.

Synthesis of 1,2,4-Triazole: The parent 1,2,4-triazole is commercially available but can also be synthesized through established methods. A common laboratory preparation starts from thiosemicarbazide and formic acid. wikipedia.org Salts of 1,2,4-triazole, such as the sodium or potassium salt, are often used in nucleophilic substitution reactions and can be prepared by treating 1,2,4-triazole with a suitable base like sodium hydride or potassium carbonate.

Novel routes focus on improving the synthesis of these building blocks. For example, recent developments in catalysis have led to more efficient methods for the cyclotrimerization of nitriles to form triazines, showcasing advances in manipulating the cyano group. researchgate.net While not directly applicable to triazole synthesis, this illustrates the ongoing research into nitrile chemistry. Furthermore, multicomponent reactions provide rapid access to highly functionalized heterocyclic systems, which could be adapted to produce complex precursors in fewer steps. nih.gov For instance, methods for the regioselective synthesis of trisubstituted 3-amino-1,2,4-triazoles from nitrile imines and guanidine (B92328) derivatives highlight modern approaches to building functionalized triazole rings. nih.gov

Computational and Theoretical Investigations of 3 Nitro 4 1h 1,2,4 Triazol 1 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

DFT calculations are a powerful tool for understanding the electronic properties of molecules. Such studies on 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile would provide valuable insights into its structure-property relationships.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

Table 4.1.1: Frontier Molecular Orbital Energies for 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, an MEP map would reveal the regions most susceptible to electrostatic interactions.

Electron Density Distribution and Bonding Characteristics

Analysis of the electron density distribution provides a detailed picture of the bonding within a molecule, including the nature and strength of covalent and non-covalent interactions.

Chemical Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations can be used to derive various descriptors that quantify the chemical reactivity of a molecule.

Ionization Potential and Electron Affinity

Ionization potential (I) is the energy required to remove an electron, while electron affinity (A) is the energy released upon gaining an electron. These parameters are fundamental to understanding a molecule's redox properties.

Table 4.2.1: Ionization Potential and Electron Affinity of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | Data not available |

Chemical Hardness, Softness, and Electrophilicity Index

These global reactivity descriptors provide further insight into a molecule's stability and reactivity. Chemical hardness (η) and softness (S) are related to the HOMO-LUMO gap and describe the resistance to change in electron distribution. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

Table 4.2.2: Chemical Reactivity Descriptors for 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Nucleophilicity Index

The nucleophilicity index (N) is a conceptual DFT parameter that quantifies the nucleophilic character of a molecule. It is a crucial descriptor for predicting how a molecule will behave in chemical reactions, particularly its tendency to donate electrons to an electrophile. While specific experimental or calculated nucleophilicity index values for 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile are not prominently available in the reviewed literature, the reactivity of related compounds can offer valuable insights.

Nitro-substituted aromatic and heteroaromatic systems are complex in their electronic nature. The nitro group (-NO₂) is a strong electron-withdrawing group, which generally decreases the electron density on the aromatic rings, making the molecule more electrophilic and less nucleophilic. Conversely, the 1,2,4-triazole (B32235) ring contains nitrogen atoms with lone pairs of electrons, which can act as nucleophilic centers. In reactions such as alkylation, nitrotriazoles can exhibit properties of ambident nucleophiles, where the reaction can occur at different nitrogen atoms within the triazole ring. nih.gov

| Descriptor | Definition | Relevance to 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile |

|---|---|---|

| Nucleophilicity Index (N) | Quantifies the ability of a molecule to donate electrons. | Indicates the compound's potential to react with electron-deficient species. The triazole nitrogens are potential nucleophilic sites, while the nitro and cyano groups reduce overall nucleophilicity. |

| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | The presence of strong electron-withdrawing nitro and cyano groups suggests the benzonitrile (B105546) ring is highly electrophilic and susceptible to nucleophilic attack. |

| Fukui Functions | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. | Would be used to pinpoint which atoms on the triazole and benzonitrile rings are the most likely to participate in reactions. |

Conformational Landscape Exploration and Energy Minima

The conformational landscape of a molecule describes the different spatial arrangements of its atoms (conformers) and their corresponding potential energies. Identifying the lowest energy conformations, or energy minima, is crucial as these are the most stable and likely structures the molecule will adopt. For 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, the primary source of conformational flexibility is the rotation around the single bond connecting the benzonitrile ring to the 1,2,4-triazole ring.

The dihedral angle between the planes of the two rings is the key variable in its conformational analysis. Computational methods, particularly DFT, are employed to explore this landscape by systematically rotating this bond and calculating the energy at each step. This process generates a potential energy surface, where the valleys represent stable conformers (energy minima) and the peaks represent transition states between them.

While a specific conformational analysis for 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile is not detailed in the available literature, studies on other aryl-substituted triazoles provide a framework for what to expect. semanticscholar.org The planarity or non-planarity of the molecule at its energy minimum would depend on the balance between two main factors:

Steric Hindrance: Repulsion between the ortho-nitro group on the benzonitrile ring and the atoms of the triazole ring could force the rings into a twisted, non-planar conformation to minimize this repulsion.

Electronic Conjugation: A planar conformation would maximize the overlap of π-orbitals between the two rings, leading to electronic delocalization and stabilization.

The final, most stable conformation (global energy minimum) would be the one that best balances these steric and electronic effects. The presence of substituents and their positions significantly impacts the rotational barriers and the geometry of the most stable conformers. nih.gov

| Factor | Description | Predicted Impact on 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile |

|---|---|---|

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | The ortho-nitro group likely causes steric clash with the triazole ring, favoring a non-planar (twisted) conformation. |

| π-Conjugation | Delocalization of π-electrons across adjacent p-orbitals. | Favors a planar arrangement to maximize orbital overlap between the benzonitrile and triazole rings, leading to electronic stabilization. |

| Energy Minima | Specific conformations corresponding to the lowest points on the potential energy surface. | The molecule will likely have a global energy minimum corresponding to a specific twisted dihedral angle, representing the optimal balance of steric and electronic effects. |

Structure-Energy Relationship Studies for Nitro-Substituted Triazoles

Structure-energy relationship studies aim to understand how modifying a molecule's chemical structure affects its energetic properties. For nitro-substituted triazoles, these studies are particularly important in the field of energetic materials, where properties like heat of formation, density, detonation performance, and thermal stability are critical.

The introduction of a nitro group (-NO₂) into a triazole ring has profound and often predictable effects on its energy content and stability. Research on a wide range of nitro-substituted azoles has established several key principles:

Heat of Formation (HOF): The HOF is a measure of the energy stored in a molecule. The presence of N-N and C-N bonds in the triazole ring, combined with the N-O bonds in the nitro group, generally leads to high positive heats of formation, which is a desirable characteristic for energetic materials. researchgate.net

Detonation Properties: The detonation velocity and pressure of an energetic material are strongly correlated with its density and heat of formation. Attaching nitro groups, which are dense and contribute to a favorable oxygen balance, typically enhances detonation performance. mdpi.com

Stability: A critical trade-off exists between energy content and stability. The C-NO₂ and N-NO₂ bonds are often the weakest bonds in these molecules and are considered "trigger linkages" for decomposition. The position of the nitro group on the triazole ring and the presence of other substituents can significantly influence the bond dissociation energy of these trigger bonds and, consequently, the thermal stability of the compound. researchgate.netscilit.com

Isomerism: Regioisomerism plays a significant role in the properties of nitro-substituted triazoles. For example, studies on N-substituted 4(5)-nitro-1,2,3-triazoles have shown that N3-derivatives tend to exhibit the highest density and enthalpy of formation compared to their N1 and N2 counterparts, making them promising candidates for high-energy compounds. nih.gov

These relationships are systematically investigated using computational methods. DFT calculations can reliably predict heats of formation, bond dissociation energies, and other properties that guide the rational design of new molecules with tailored energetic characteristics.

| Structural Feature | Effect on Property | Example from Related Compounds |

|---|---|---|

| Addition of -NO₂ Group | Increases heat of formation, density, and detonation performance; often decreases thermal stability. | Transitioning from a triazole to a nitrotriazole generally results in a more powerful but more sensitive energetic material. researchgate.netmdpi.com |

| Position of -NO₂ Group (Isomerism) | Significantly impacts density, heat of formation, and stability. | In N-substituted 4(5)-nitro-1,2,3-triazoles, N3-isomers generally show higher density and HOF than N1 or N2 isomers. nih.gov |

| Introduction of Amino (-NH₂) Group | Can increase hydrogen bonding, enhancing density and thermal stability. | Amino-nitrotriazoles are a well-studied class of insensitive high explosives. mdpi.com |

| Bridging Heterocyclic Rings | Can lead to high-density materials with robust thermal stability. | Compounds based on bridged ditriazole backbones have been computationally screened as potential high-energy density materials. researchgate.net |

Reactivity Profiles and Derivatization Strategies for 3 Nitro 4 1h 1,2,4 Triazol 1 Yl Benzonitrile

Nucleophilic Displacement Reactions Involving the Nitro Group

The benzene (B151609) ring of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile is significantly electron-deficient. This is due to the combined electron-withdrawing effects of the cyano (-CN) group, the nitro (-NO2) group, and the 1,2,4-triazol-1-yl substituent. This pronounced electron deficiency activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

In this molecule, the nitro group, positioned ortho to the triazole ring, is a particularly good leaving group in SNAr reactions. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism. nih.gov A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitro and cyano groups. libretexts.org Subsequent elimination of the nitrite (B80452) ion (NO2-) restores the aromaticity of the ring, yielding the substituted product.

A variety of nucleophiles can be employed to displace the nitro group. These include:

Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) or other alkoxides would yield the corresponding 3-alkoxy-4-(1H-1,2,4-triazol-1-yl)benzonitrile.

Amines: Primary and secondary amines can displace the nitro group to form 3-(alkylamino)- or 3-(dialkylamino)-4-(1H-1,2,4-triazol-1-yl)benzonitrile derivatives.

Thiols: Thiolates are effective nucleophiles for displacing nitro groups, leading to the formation of 3-(arylthio)- or 3-(alkylthio)-substituted benzonitriles.

The feasibility of these reactions is supported by studies on related compounds. For instance, nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles by alkoxides has been well-documented. Although this occurs on the triazole ring itself, it demonstrates the lability of the nitro group in electron-deficient heterocyclic systems. The presence of multiple activating groups on the benzene ring in the title compound makes the SNAr reaction a highly favorable pathway for derivatization. libretexts.org

Table 1: Potential Nucleophilic Displacement Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| Methanol (CH₃OH) | NaH or NaOH, THF | 3-methoxy-4-(1H-1,2,4-triazol-1-yl)benzonitrile |

| Aniline (C₆H₅NH₂) | K₂CO₃, DMF, heat | 3-(phenylamino)-4-(1H-1,2,4-triazol-1-yl)benzonitrile |

| Thiophenol (C₆H₅SH) | NaH, THF | 3-(phenylthio)-4-(1H-1,2,4-triazol-1-yl)benzonitrile |

| Ammonia (NH₃) | Liquid NH₃, pressure | 3-amino-4-(1H-1,2,4-triazol-1-yl)benzonitrile |

Modifications of the Benzonitrile (B105546) Moiety

The benzonitrile group offers several avenues for chemical modification, providing access to a different class of derivatives. wikipedia.org The primary transformations involve hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl), which proceeds through an amide intermediate to yield 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid. google.comorganicchemistrytutor.com

Base-catalyzed hydrolysis with aqueous hydroxide (B78521) (e.g., NaOH) initially forms the carboxylate salt, which upon acidification gives the corresponding carboxylic acid. chemistrysteps.com Milder basic conditions may allow for the isolation of the intermediate, 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide. organicchemistrytutor.com

Reduction: The nitrile group is readily reducible to a primary amine.

Catalytic Hydrogenation: Using catalysts like Palladium, Platinum, or Nickel under a hydrogen atmosphere can reduce the nitrile to a benzylamine, yielding [3-nitro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine. However, care must be taken as the nitro group is also susceptible to reduction under these conditions.

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane (B2863991) are effective for reducing aromatic nitriles to primary amines. nih.govacs.orgorganic-chemistry.org Selective reduction of the nitrile in the presence of the nitro group can be challenging but may be achieved with specific reagent systems, such as boron trifluoride etherate and sodium borohydride. calvin.edu

Organometallic Addition: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. libretexts.org Subsequent hydrolysis of the resulting imine intermediate leads to the formation of ketones. doubtnut.com For example, reaction with methylmagnesium bromide followed by aqueous workup would produce 1-[3-nitro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one.

Table 2: Key Transformations of the Benzonitrile Group

| Reaction Type | Reagents | Product Functional Group |

| Full Hydrolysis | H₂SO₄ (aq), heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | NaOH (aq), mild conditions | Amide (-CONH₂) |

| Reduction | LiAlH₄, then H₂O | Aminomethyl (-CH₂NH₂) |

| Grignard Addition | 1. CH₃MgBr 2. H₃O⁺ | Acetyl (-COCH₃) |

Transformations of the Triazole Ring System

The 1,2,4-triazole (B32235) ring attached to the benzonitrile core is itself a reactive entity. While the ring is generally stable, the nitrogen atoms provide sites for further functionalization, primarily through alkylation. The 1-substituted 1,2,4-triazole moiety in the title compound has two remaining nitrogen atoms (at positions 2 and 4) that are nucleophilic.

Alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would lead to the formation of a cationic triazolium salt. This reaction introduces a positive charge into the molecule, significantly altering its electronic properties and solubility. The reaction involves the attack of one of the triazole nitrogens on the electrophilic carbon of the alkylating agent.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a key consideration in the derivatization of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, particularly in the transformation of the triazole ring. nih.gov When the triazole ring is alkylated, the reaction can occur at either the N-2 or N-4 position. The outcome is influenced by factors such as the nature of the alkylating agent, the solvent, and the counter-ion. Studies on the alkylation of simpler 1-substituted triazoles often show a preference for one isomer over the other. For S-protected 1,2,4-triazoles, alkylation preferentially occurs at the N-2 position. nih.govresearchgate.netnih.gov However, alkylation of 1,2,4-triazole itself with 4-nitrobenzyl halides has shown a consistent 90:10 regioselectivity in favor of the 1-substituted product over the 4-substituted one, suggesting that electronic and steric factors play a crucial role. researchgate.net

In the context of nucleophilic aromatic substitution (Section 5.1), the regioselectivity is predetermined by the position of the leaving group. The reaction occurs at the C-3 position, where the nitro group is located. This is because the intermediate carbanion (Meisenheimer complex) is stabilized by resonance with the ortho-triazole and para-cyano substituents. libretexts.org

Stereoselectivity is not a primary concern for most reactions of this achiral molecule. However, it would become relevant if chiral reagents are used or if a derivatization process introduces a new stereocenter. For example, the reduction of a ketone formed via Grignard addition (Section 5.2) using a chiral reducing agent could produce a chiral secondary alcohol with a specific stereochemical preference.

Spectroscopic Probing of Reaction Intermediates

The study of reaction mechanisms and the identification of transient species are crucial for optimizing reaction conditions and understanding reactivity. In situ spectroscopic techniques are invaluable for this purpose. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring reactions in real-time. iastate.edudr-kiehl.net By acquiring spectra at regular intervals, the disappearance of starting materials and the appearance of intermediates and products can be quantified. This technique would be particularly useful for determining the regioselectivity of triazole alkylation by observing the distinct signals of the different isomers formed. nih.govresearchgate.net Furthermore, NMR spectroscopy has been instrumental in the direct observation and characterization of stable Meisenheimer complexes, the key intermediates in SNAr reactions. researchgate.netwikipedia.orgchemeurope.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflection (ATR)-FTIR spectroscopy is another excellent method for real-time reaction monitoring. researchgate.netmt.com The technique can track changes in the vibrational frequencies of functional groups. For instance, during the hydrolysis of the benzonitrile moiety, the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of amide or carboxyl stretches (~1660 cm⁻¹ and ~1700 cm⁻¹, respectively) can be followed kinetically. Similarly, in SNAr reactions, changes in the characteristic stretches of the nitro group (~1530 and 1350 cm⁻¹) can provide real-time data on the reaction's progress.

Mass Spectrometry (MS): While not typically an in situ technique for condensed-phase reactions, MS is crucial for identifying intermediates that can be sampled from the reaction mixture. Techniques like Electrospray Ionization (ESI-MS) can detect and characterize charged intermediates, such as Meisenheimer complexes, providing valuable mechanistic insights.

Advanced Spectroscopic Characterization Techniques for Research on 3 Nitro 4 1h 1,2,4 Triazol 1 Yl Benzonitrile

High-Resolution NMR Spectroscopy for Structural Confirmation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, a combination of ¹H, ¹³C, and ¹⁵N NMR would provide definitive evidence for its covalent structure, while 2D NMR techniques would confirm the connectivity between different parts of the molecule.

The expected chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electronic environment of each nucleus. The presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, along with the heterocyclic triazole ring, results in a significant deshielding of the nuclei in the benzonitrile (B105546) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring and the two protons on the triazole ring. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling.

Benzonitrile Protons: The proton ortho to the nitro group (H-2) would be the most deshielded. The proton ortho to the cyano group (H-6) would also be significantly downfield. The proton meta to both groups (H-5) would appear at a relatively higher field.

Triazole Protons: The two protons of the 1,2,4-triazole (B32235) ring are chemically distinct and would appear as singlets, typically in the range of 8.0-9.5 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Benzene) | ~8.5 - 8.8 | d |

| H-5 (Benzene) | ~8.0 - 8.2 | dd |

| H-6 (Benzene) | ~8.2 - 8.4 | d |

| H-3' (Triazole) | ~9.0 - 9.3 | s |

| H-5' (Triazole) | ~8.2 - 8.5 | s |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all nine carbon atoms in the molecule. The carbons attached to electron-withdrawing groups and the heterocyclic carbons would resonate at lower fields.

Benzonitrile Carbons: The carbon bearing the nitro group (C-3) and the carbon attached to the triazole ring (C-4) would be significantly deshielded. The cyano carbon (C≡N) has a characteristic chemical shift in the range of 115-120 ppm.

Triazole Carbons: The two carbons in the triazole ring are expected in the region of 140-155 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (Benzene) | ~110 - 115 |

| C-2 (Benzene) | ~130 - 135 |

| C-3 (Benzene) | ~148 - 152 |

| C-4 (Benzene) | ~140 - 145 |

| C-5 (Benzene) | ~125 - 130 |

| C-6 (Benzene) | ~135 - 140 |

| C≡N (Nitrile) | ~116 - 119 |

| C-3' (Triazole) | ~150 - 155 |

| C-5' (Triazole) | ~142 - 147 |

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly useful for nitrogen-rich compounds. The spectrum would show five distinct signals for the five nitrogen atoms. The chemical shifts provide insight into the electronic state of each nitrogen. For related compounds containing a 1,2,4-triazole core, signals for the N(1') and N(4') atoms appear between -134.8 and -137.8 ppm, while the N(2') atom signal is observed between -91.0 and -92.0 ppm. rsc.org The nitrogen of the nitro group is expected at a much lower field, while the nitrile nitrogen would appear in its characteristic region.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons on the benzene ring (H-5 with H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the signals for each C-H pair in both the benzonitrile and triazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key to connecting the different fragments of the molecule. It shows correlations between protons and carbons over two or three bonds. Expected key correlations would include:

Correlations from the triazole protons (H-3' and H-5') to the benzene carbon C-4.

Correlations from the benzene protons (H-2, H-5, H-6) to the various carbons within the benzene ring, confirming their positions relative to each other and the substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. For 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, the exact mass can be calculated from its molecular formula, C₉H₅N₅O₂.

Interactive Data Table: Calculated Molecular Mass

| Formula | Calculated Monoisotopic Mass (Da) |

| C₉H₅N₅O₂ | 215.0443 |

An experimental HRMS measurement yielding a value very close to the calculated mass would provide strong confirmation of the compound's elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, nitrogen-containing compounds. nih.gov In ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ or as adducts with other cations present in the solvent, such as [M+Na]⁺.

Tandem mass spectrometry (ESI-MS/MS) would be used to induce fragmentation of the parent ion and provide structural information. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group or parts of it. researchgate.net

Expected Fragmentation Pathways:

Loss of NO₂: A primary fragmentation would be the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 169.

Loss of NO: Subsequent or alternative fragmentation could involve the loss of nitric oxide (•NO), leading to a fragment ion at m/z 185.

Cleavage of the Triazole Ring: The triazole ring can fragment through the loss of N₂ or HCN.

Cleavage of the C-N Bond: The bond connecting the benzonitrile and triazole rings could cleave, leading to ions corresponding to each ring system.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile would exhibit characteristic absorption bands for its key functional groups.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220 - 2240 |

| NO₂ (Nitro) | Asymmetric Stretching | 1520 - 1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1340 - 1380 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Triazole) | Stretching | ~1600 |

| N-N (Triazole) | Stretching | ~1260 |

| C-N | Stretching | 1000 - 1250 |

The presence of strong absorption bands in these specific regions would provide compelling evidence for the presence of the nitrile, nitro, and triazole functionalities within the molecular structure. For instance, the IR spectrum of the related compound 3-nitro-1,2,4-triazole (B13798) shows characteristic bands at 3162, 2861, 2776, and 2730 cm⁻¹.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a pivotal analytical technique for elucidating the electronic properties of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile. This method provides valuable insights into the electronic transitions occurring within the molecule, particularly those involving the π-electron systems of the benzonitrile and triazole rings, which are significantly influenced by the electron-withdrawing nitro group. The conjugation between these aromatic systems gives rise to characteristic absorption bands in the UV-Visible spectrum.

The electronic spectrum of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile is expected to be dominated by intense absorptions arising from π → π* transitions. The benzene ring and the triazole ring both possess π systems, and their conjugation, facilitated by the linkage between them, results in delocalized molecular orbitals. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the wavelength of maximum absorption (λmax). The presence of the strongly electron-withdrawing nitro group and the cyano group is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile or triazole, as these groups extend the conjugation and lower the energy of the LUMO.

Furthermore, n → π* transitions, which are typically of lower intensity, may also be observed. These transitions involve the promotion of a non-bonding electron from a heteroatom (such as the nitrogen atoms in the triazole ring and the oxygen atoms in the nitro group) to an anti-bonding π* orbital.

A hypothetical UV-Visible absorption data table for 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile in a polar solvent like ethanol (B145695) is presented below, based on the expected electronic transitions for a molecule with its structural motifs.

Hypothetical UV-Visible Spectroscopic Data for 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment | Description |

|---|---|---|---|

| ~280 | ~15,000 | π → π | This high-intensity absorption is attributed to the electronic transition within the conjugated π-system of the nitro-substituted benzonitrile moiety. |

| ~240 | ~12,000 | π → π | This absorption band is likely associated with the electronic transitions within the 1,2,4-triazole ring system. |

| ~340 | ~2,000 | n → π | This lower-intensity band is characteristic of the transition of non-bonding electrons from the nitro group and triazole ring to an antibonding π orbital. |

The solvent environment can also influence the position and intensity of the absorption bands. A shift to longer wavelengths (bathochromic shift) is often observed in more polar solvents for π → π* transitions, while n → π* transitions may exhibit a hypsochromic (blue) shift.

In situ Spectroscopic Studies for Reaction Monitoring

In situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for real-time monitoring of the synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile. A plausible synthetic route for this compound is the nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzonitrile (B1361363) and 1H-1,2,4-triazole in the presence of a base. In situ FTIR allows for the continuous tracking of the concentrations of reactants, intermediates, and the final product without the need for sample extraction, thereby providing detailed kinetic and mechanistic information.

In a typical experimental setup, an FTIR probe is immersed directly into the reaction vessel. The instrument records the infrared spectrum of the reaction mixture at regular intervals. By monitoring the changes in the vibrational frequencies of specific functional groups, the progress of the reaction can be accurately followed.

For the proposed synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, the following key spectral changes would be monitored:

Disappearance of Reactant Bands: The characteristic absorption bands of the starting material, 4-chloro-3-nitrobenzonitrile, would decrease in intensity as the reaction proceeds. Key vibrational modes to monitor include the C-Cl stretching frequency and the aromatic C-H vibrations that are unique to the reactant.

Appearance of Product Bands: Concurrently, new absorption bands corresponding to the product, 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, would emerge and increase in intensity. The formation of the C-N bond between the benzonitrile and triazole rings, as well as the characteristic vibrational modes of the triazole ring now attached to the aromatic system, would be indicative of product formation.

Monitoring Intermediates: In some cases, in situ spectroscopy can also detect the presence of transient intermediates, providing deeper insight into the reaction mechanism.

The data obtained from in situ FTIR can be used to generate concentration profiles for each species over time. This information is crucial for determining reaction kinetics, optimizing reaction conditions (such as temperature, catalyst loading, and reaction time), and ensuring reaction completion.

Key Infrared Bands for In situ Monitoring of the Synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile

| Compound | Functional Group | Expected Vibrational Frequency (cm⁻¹) | Change During Reaction |

|---|---|---|---|

| 4-chloro-3-nitrobenzonitrile (Reactant) | C-Cl Stretch | ~800-600 | Decrease |

| 4-chloro-3-nitrobenzonitrile (Reactant) | Aromatic C-H | Characteristic pattern | Decrease |

| 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile (Product) | Triazole Ring Vibrations | ~1500-1400 | Increase |

| 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile (Product) | C-N Stretch (Aryl-Triazole) | ~1300-1200 | Increase |

| 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile (Product) | Aromatic C-H | New characteristic pattern | Increase |

Applications in Advanced Chemical Research and Material Science

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile as a Building Block in Complex Organic Synthesis

The reactivity of the functional groups present in 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile renders it a versatile building block for the construction of more complex molecular frameworks. nih.gov The nitro group can be reduced to an amine, providing a handle for further functionalization, while the triazole and benzonitrile (B105546) groups can participate in various coupling and cyclization reactions.

One of the notable applications of triazole-containing benzonitrile derivatives is in the synthesis of pharmaceutical agents. While direct synthesis of Letrozole from 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile is not the primary route, the structural motif is fundamental to Letrozole and its analogs. Letrozole, an aromatase inhibitor used in the treatment of breast cancer, is chemically known as 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile. nih.gov

The synthesis of Letrozole and its analogs often involves the reaction of a substituted benzonitrile with 1,2,4-triazole (B32235). researchgate.netgoogle.comgoogle.com For instance, a common precursor is 4-(1-(1,2,4-triazolyl)methyl)benzonitrile. google.com The synthesis of novel Letrozole analogs has been reported starting from intermediates that share the core structure. researchgate.net For example, new derivatives have been synthesized via Suzuki cross-coupling reactions starting from a key intermediate, 1-((4-bromophenyl)(4-isocyanophenyl)methyl)-1,2,4-triazole. researchgate.net The development of such analogs is aimed at discovering compounds with enhanced anticancer activity. nih.govresearchgate.netmdpi.com The presence of the nitro group in 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile offers a potential modification point to create novel analogs, where the nitro group could be transformed into other functionalities to modulate the biological activity of the resulting molecules.

The 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile scaffold is a valuable starting material for the synthesis of various functional heterocyclic systems. The combination of the electron-withdrawing nitro and cyano groups on the benzene (B151609) ring, attached to a nitrogen-rich triazole ring, provides multiple reactive sites for chemical transformations. nih.gov

Research has demonstrated the use of nitro compounds as versatile building blocks for pharmaceutically relevant substances. nih.gov The nitro group can be readily reduced to an amino group, which can then be used to construct new heterocyclic rings. For example, 5-hydrazino-3-nitro-1,2,4-triazole has been used as a platform to synthesize fused triazolo[4,3-b]triazole systems, which are thermally stable energetic compounds. rsc.orgresearchgate.net Similarly, the benzonitrile group can be hydrolyzed or converted into other functional groups to facilitate the synthesis of diverse heterocyclic structures. The exploration of novel nitrogen-rich heterocyclic building blocks is a significant area in the field of energetic materials and pharmaceuticals. nih.gov

Exploration in the Field of Energetic Materials

The incorporation of both a nitro group (-NO2) and a triazole ring within the same molecule suggests potential applications in the field of energetic materials. Both functional groups are well-known "energetic" moieties that contribute to the high energy content and detonation performance of a compound. rsc.orgnih.govresearchgate.net

The detonation properties of energetic materials are strongly influenced by their chemical composition and structure. The nitro group is a classic explosophore that increases the oxygen balance and energy content of a molecule. nih.gov The 1,2,4-triazole ring is a nitrogen-rich heterocycle that contributes to a high positive heat of formation, which is a desirable characteristic for energetic materials. nih.govresearchgate.net

Studies on related compounds have provided insights into the roles of these groups. For instance, theoretical studies on nitro derivatives of imidazole (B134444) show that the number and position of nitro groups significantly affect the thermal stability and detonation performance. nih.gov Similarly, research on azobistriazole derivatives indicates that the introduction of N-oxide groups, which are similar in electronic nature to nitro groups, can effectively improve density and energetic properties. rsc.org The combination of a nitro group and a triazole ring in a benzonitrile framework is expected to result in a compound with a high density and significant energy content, although experimental data on 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile itself is limited.

| Compound | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|

| 2,4,5-trinitro-1H-imidazole | 8980 | 36.70 | nih.gov |

| 3-nitroform-5-methyl-1,2,4-triazole (MFT) | 8051 | 28.28 | hgxx.org |

| 5-(2-(5-nitro-1,2,4-triazol-3-yl)-1,3,4-oxadiazole) | 8450 | 31.6 | nih.gov |

Thermal stability is a critical parameter for the practical application of energetic materials. Compounds based on nitrotriazole have been studied for their thermal decomposition behavior. rsc.org For example, 3-nitro-1,2,4-triazol-5-one (NTO) is known for its good thermal stability and relative insensitivity to impact and shock. researchgate.netresearchgate.net

The stability of such compounds is often related to the bond dissociation energies of the weakest bonds in the molecule. nih.gov For nitroaromatic compounds, the C-NO2 bond is often the trigger bond for thermal decomposition. The triazole ring itself is generally thermally stable. Studies on [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which contain the 3-nitro-1,2,4-triazole (B13798) moiety, show good thermal stability with decomposition onset temperatures ranging from 147–228 °C. rsc.orgnih.gov This suggests that the 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile would also possess a reasonable degree of thermal stability.

| Compound | Decomposition Temperature (°C) | Reference |

|---|---|---|

| 3-nitroform-5-methyl-1,2,4-triazole (MFT) | 178.7 | hgxx.org |

| [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans | 147-228 | rsc.orgnih.gov |

| 5-hydrazino-3-nitro-1,2,4-triazole (HNT) derived triazolo[4,3-b]triazole | 313 | rsc.org |

Non-Linear Optical (NLO) Properties of Triazole-Benzenitrile Derivatives (theoretical investigations)

Non-linear optical (NLO) materials are capable of altering the properties of light and have applications in photonics and optoelectronics. ijcrt.org Organic molecules with extended π-conjugated systems, often containing electron-donating and electron-accepting groups, can exhibit significant NLO responses. ijcrt.orgsemnan.ac.ir

The structure of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, with the electron-donating triazole ring and the electron-withdrawing nitro and cyano groups attached to a benzene ring, suggests potential for NLO activity. Theoretical investigations using methods like Density Functional Theory (DFT) are commonly employed to predict the NLO properties of novel compounds. nih.govresearchgate.net

Design of Chemical Probes and Ligands

The structure of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile is well-suited for its use as a scaffold in the design of chemical probes and ligands. The 1,2,4-triazole moiety is a known and effective coordinating agent for various metal ions, often acting as a bridging ligand through its vicinal nitrogen atoms. nih.gov This property allows the compound to be incorporated into the structure of metal-organic frameworks (MOFs) or to form discrete coordination complexes.

The benzonitrile group provides a versatile handle for further chemical modification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways for conjugation to other molecules, such as fluorescent dyes or biomolecules. These characteristics make the compound a valuable starting material for creating targeted chemical probes designed to interact with specific biological or chemical systems. For instance, derivatives of 1,2,3-triazole have been explored for their ability to bind to biomolecular targets, a principle that can be extended to 1,2,4-triazole systems. pensoft.net

Structure-Activity Relationship (SAR) Studies for Rational Design of Chemical Entities

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new molecules with optimized properties. By systematically modifying the structure of a parent compound like 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile and evaluating the resulting changes in activity, researchers can develop highly potent and selective agents. SAR analyses on related heterocyclic systems, such as other 1,2,4-triazole derivatives, have demonstrated that even minor structural changes can significantly impact biological or chemical activity. nih.govpensoft.net

For 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, SAR studies would involve modifying the three key components: the benzonitrile ring, the nitro substituent, and the triazole moiety. For example, introducing different substituents on the benzonitrile ring could modulate the electronic properties and steric profile of the entire molecule, thereby influencing its interaction with a target. Similarly, replacing the nitro group with other electron-withdrawing or electron-donating groups would provide insight into the electronic requirements for a desired activity. Such studies are crucial for optimizing compounds for specific applications, as seen in the development of triazole-based xanthine (B1682287) oxidase inhibitors where substitutions on the benzonitrile moiety were key to improving potency. nih.gov

The electronic and steric properties of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile are largely dictated by the interplay of its functional groups. Both the nitro (-NO₂) group and the cyano (-CN) group are potent electron-withdrawing groups. libretexts.org They deactivate the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

| Substituent | Position on Benzene Ring | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|---|

| Nitro (-NO₂) | 3 | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating |

| Cyano (-CN) | 1 | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating |

| 1H-1,2,4-triazol-1-yl | 4 | Withdrawing (-I) | Can be donating or withdrawing depending on interaction | Overall Withdrawing/Deactivating |

Positional isomerism plays a critical role in determining the chemical reactivity and physical properties of substituted aromatic compounds. Changing the positions of the nitro and triazole groups on the benzonitrile ring would lead to isomers with markedly different characteristics. For example, moving the nitro group from the 3-position to the 2-position (ortho to the nitrile) would increase steric hindrance around the cyano group and alter the intramolecular electronic interactions.

Studies on related nitro- and amino-substituted triazole derivatives have shown that positional isomerism can have a significant effect on molecular stability and properties. mdpi.com The relative positions of the substituents on the benzene ring affect the molecule's dipole moment, its crystal packing, and its reactivity in substitution reactions. An isomer with the nitro group para to the triazole, for instance, would exhibit different resonance stabilization of reaction intermediates compared to the parent compound. This directly influences the regioselectivity and rate of further chemical transformations. Research on various nitro-substituted heterocyclic compounds has confirmed that the position of the nitro group is a key determinant of mutagenic activity, highlighting the profound impact of isomerism. nih.gov

| Isomer Name | Key Structural Feature | Anticipated Influence on Properties |

|---|---|---|

| 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile | Nitro group is meta to the cyano group. | Baseline compound with specific electronic distribution and reactivity. |

| 2-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile | Nitro group is ortho to the cyano group. | Increased steric hindrance; potential for intramolecular interactions affecting reactivity of the cyano group. |

| 4-nitro-3-(1H-1,2,4-triazol-1-yl)benzonitrile | Nitro group is para to the cyano group. | Strongest resonance-based electron withdrawal from the ring, significantly impacting nucleophilic substitution reactions. |

Advanced Catalysis Research Involving 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile (e.g., as a ligand, catalyst component)

In the field of advanced catalysis, 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile holds potential as a specialized ligand for creating novel organometallic catalysts. The nitrogen atoms of the triazole ring can coordinate to a metal center, while the electronically tunable benzonitrile framework can modulate the properties of the resulting metal complex. The strong electron-withdrawing nature of the nitro and cyano groups makes this a particularly electron-deficient ligand.

When coordinated to a metal, an electron-deficient ligand can increase the metal center's Lewis acidity, which can be beneficial for catalysts designed to activate substrates through Lewis acid-base interactions. Research has demonstrated that benzonitrile-containing ligands can be effective in catalysis, for example, by promoting reductive elimination in nickel-catalyzed cross-coupling reactions. chemrxiv.org Furthermore, the activation of nitrile C≡N bonds via metal-ligand cooperation is a known mechanistic pathway in catalysis. rug.nl The rigid structure and defined coordination geometry offered by the triazole moiety, combined with the electronic influence of the nitrobenzonitrile scaffold, could be exploited to design catalysts with unique reactivity and selectivity for a range of organic transformations.

Future Perspectives and Emerging Research Directions for 3 Nitro 4 1h 1,2,4 Triazol 1 Yl Benzonitrile

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile is expected to be heavily influenced by the principles of green chemistry, aiming to reduce the environmental impact of its production. Current research on related compounds provides a roadmap for these advancements.

One promising avenue is the adoption of catalyst-free reaction conditions. For the synthesis of triazole N-oxide derivatives, methods utilizing tert-butyl nitrite (B80452) as a nitric oxide source have been developed, offering a more environmentally friendly alternative to traditional catalysts. nih.gov The use of sustainable and biodegradable solvents is another key area of development. For instance, Cyrene™, a biodegradable solvent derived from cellulose, has been successfully used in the synthesis of 1,2,3-triazoles, offering a non-toxic alternative to solvents like DMF and DMSO. nih.govunimi.it This approach allows for simpler product isolation through precipitation in water, minimizing waste and avoiding the need for organic solvent extractions. nih.gov

Ionic liquids also present a viable green alternative for the synthesis of the benzonitrile (B105546) portion of the molecule. A novel route for benzonitrile synthesis from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride uses an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.net Furthermore, the use of water as a solvent in multicomponent one-pot reactions for the synthesis of triazole derivatives has been reported, offering an inexpensive, non-toxic, and environmentally benign option. researchgate.net The development of reusable catalysts, such as ZnO-CTAB nanocrystals for triazole synthesis, also aligns with green chemistry principles by allowing for catalyst recovery and reuse. rsc.org

These approaches, summarized in the table below, could be adapted for the synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile, leading to more sustainable and efficient manufacturing processes.

| Green Chemistry Approach | Potential Application in Synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile | Key Advantages |

| Catalyst-Free Reactions | Synthesis of the triazole ring system without the need for metal catalysts. | Cost-effective, reduced sensitivity to air and moisture, cleaner product separation. nih.gov |

| Biodegradable Solvents | Utilizing solvents like Cyrene™ for the synthesis of the triazole moiety. | Non-toxic, biodegradable, simplified product isolation, reduced waste. nih.govunimi.it |

| Ionic Liquids | Application in the synthesis of the benzonitrile component. | Acts as co-solvent, catalyst, and phase-separation agent; eliminates metal catalysts. researchgate.net |

| Aqueous Synthesis | Using water as a solvent for the formation of the triazole ring. | Inexpensive, non-toxic, environmentally benign. researchgate.net |

| Reusable Catalysts | Employing catalysts like ZnO-CTAB nanocrystals for triazole formation. | Catalyst can be recovered and reused, reducing waste and cost. rsc.org |

Integration into Flow Chemistry Methodologies

The integration of continuous flow chemistry in the synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions involving energetic intermediates.

For the synthesis of triazole derivatives, continuous flow methods have been successfully established. A robust protocol for the synthesis of 1H-1,2,3-triazoles using a heterogeneous copper-on-charcoal catalyst in a flow system has been developed, allowing for the production of a diverse set of substituted triazoles with high yields and good functional group tolerance. nih.gov This methodology has been used to synthesize the antiepileptic agent rufinamide (B1680269) in a 96% isolated yield. nih.gov

Flow chemistry is also well-suited for the synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines, a process that involves unstable lithiated intermediates. The precise temperature control and immediate in-line quenching capabilities of flow reactors minimize byproduct formation. cam.ac.uk The generation of highly reactive intermediates like benzynes can also be managed effectively in a continuous flow setup, enabling the synthesis of functionalized biaryl compounds. rsc.org Furthermore, photochemical reactions, such as the synthesis of substituted benzotriazin-4(3H)-ones, can be performed efficiently in continuous flow reactors, with short residence times and excellent yields without the need for additives or photocatalysts. nih.gov

The application of flow chemistry to the synthesis of nitrated compounds, such as 3-Nitro-1,2,4-triazol-5-one (NTO), has demonstrated improved thermal safety and synthetic efficiency compared to conventional batch methods. energetic-materials.org.cn A continuous flow system for NTO synthesis resulted in a 90% reduction in synthesis time and a 3.4% increase in yield. energetic-materials.org.cn These findings suggest that a continuous flow process for the synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile could be developed, offering a safer and more efficient production method.

| Flow Chemistry Application | Relevance to 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile Synthesis | Key Advantages |

| Triazole Synthesis | Continuous flow synthesis of the 1,2,4-triazole (B32235) ring. | High yields, good functional group tolerance, scalability. nih.gov |

| Handling Unstable Intermediates | Management of potentially energetic intermediates during synthesis. | Precise temperature control, immediate quenching, minimized byproduct formation. cam.ac.ukrsc.org |

| Photochemical Reactions | Potential for light-induced synthesis steps. | Short residence times, high yields, no need for additives. nih.gov |

| Nitration Reactions | Safe and efficient introduction of the nitro group. | Improved thermal safety, increased efficiency, reduced reaction time. energetic-materials.org.cn |

Advanced Materials Science Applications Beyond Energetic Materials

While the nitro and triazole groups suggest potential applications as an energetic material, the unique structure of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile also opens doors to advanced materials science applications beyond this field.

The triazole moiety is known for its ability to form stable polymers. For example, polymers possessing 1,2,3-triazole units in their backbone have been synthesized and are considered promising as new functional polymers due to the triazole's large dipole moment and its ability to act as a hydrogen bonding acceptor and a ligand for metal ions. mdpi.com The synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents has been achieved, which could be a stepping stone for creating new materials with tailored properties. mdpi.com

Furthermore, a related compound, 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), has found applications in materials science for creating advanced polymers and coatings that require specific chemical properties for enhanced durability and performance. nbinno.com This suggests that 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile could also serve as a versatile building block for the development of advanced polymers and functional coatings. nbinno.com The benzonitrile group can also be a precursor for the synthesis of various polymers.

The synthesis of acrylic polymers with 1,2,3-benzotriazole pendant groups has been reported, leading to new materials with interesting properties, such as a high tendency to absorb moisture. researchgate.net This indicates that the triazole group in the target compound could be functionalized to create polymers with specific functionalities. The combination of the triazole and benzonitrile moieties could lead to materials with unique optical, electronic, or thermal properties, making them suitable for applications in electronics, sensors, or high-performance plastics.

| Potential Application | Rationale |

| Functional Polymers | The triazole ring can be incorporated into polymer backbones, leading to materials with unique properties. mdpi.com |

| Advanced Coatings | Similar to related triazole compounds, it could be used to create durable and high-performance coatings. nbinno.com |

| High-Performance Plastics | The combination of the rigid aromatic rings and polar functional groups could lead to polymers with high thermal stability and mechanical strength. |

| Electronic Materials | The nitrogen-rich structure and the presence of a nitrile group could impart interesting electronic properties for applications in organic electronics. |

Theoretical Prediction and Experimental Validation of Novel Properties

Computational chemistry and theoretical predictions are expected to play a crucial role in guiding the future research of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile. These methods can be used to predict a wide range of properties, from its potential as an energetic material to its behavior in biological systems.

For related nitro-triazole compounds, computational studies have been used to investigate their electronic structure, stability, and energetic properties. For example, a strategy of coupling positional isomerized nitro and amino groups with N-oxides on a 1,2,4-triazole skeleton has been explored theoretically to design new insensitive high-energy materials. mdpi.com Such computational approaches could be applied to 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile to predict its detonation velocity and pressure, as well as its sensitivity to impact and friction. cranfield.ac.uk